Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 125208-06-2
VCID: VC20864475
InChI: InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5(2)13-9-8(7)14-6(11)4-12-9/h4H,3H2,1-2H3,(H,12,13)
SMILES: CCOC(=O)C1=C(NC2=NC=C(N=C12)Br)C
Molecular Formula: C10H10BrN3O2
Molecular Weight: 284.11 g/mol

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

CAS No.: 125208-06-2

Cat. No.: VC20864475

Molecular Formula: C10H10BrN3O2

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate - 125208-06-2

Specification

CAS No. 125208-06-2
Molecular Formula C10H10BrN3O2
Molecular Weight 284.11 g/mol
IUPAC Name ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Standard InChI InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5(2)13-9-8(7)14-6(11)4-12-9/h4H,3H2,1-2H3,(H,12,13)
Standard InChI Key ZYRHBUINOLXYSO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC2=NC=C(N=C12)Br)C
Canonical SMILES CCOC(=O)C1=C(NC2=NC=C(N=C12)Br)C

Introduction

Chemical Identity and Structural Properties

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate belongs to the pyrrolopyrazine family, specifically featuring a pyrrole ring fused to a pyrazine ring. The compound is characterized by several key functional groups, including a bromine atom at position 2, a methyl group at position 6, and an ethyl carboxylate group at position 7 of the core structure .

Identification Data

The compound is uniquely identified through several standardized chemical identifiers as shown in Table 1:

ParameterValue
CAS Number125208-06-2
Molecular FormulaC₁₀H₁₀BrN₃O₂
Molecular Weight284.11 g/mol
IUPAC NameEthyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
InChI KeyZYRHBUINOLXYSO-UHFFFAOYSA-N
PubChem CID14416340

Table 1: Chemical identifiers of Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Physicochemical Properties

The compound exhibits distinctive physicochemical properties that influence its behavior in biological systems and chemical reactions, as detailed in Table 2:

PropertyValue
Physical StateSolid
Exact Mass282.99564 Da
XLogP3-AA2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area67.9 Ų
Heavy Atom Count16
Complexity277

Table 2: Physicochemical properties of Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Structural Characteristics

Core Structure

The core structure of Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate consists of a pyrrole ring fused to a pyrazine ring, creating the pyrrolopyrazine scaffold. This bicyclic heterocyclic system provides a rigid framework that serves as an important pharmacophore in medicinal chemistry .

Functional Groups

The compound features several key functional groups that contribute to its chemical reactivity and potential biological activities:

  • A bromine atom at position 2 of the pyrazine ring, which serves as a potential site for chemical modifications through cross-coupling reactions .

  • A methyl group at position 6 of the pyrrole ring, which can influence the electronic properties and lipophilicity of the molecule .

  • An ethyl carboxylate group at position 7 of the pyrrole ring, which can undergo various transformations including hydrolysis, reduction, and amidation reactions .

  • A secondary amine (NH) at position 5, serving as a hydrogen bond donor in potential interactions with biological targets .

These functional groups create a versatile chemical scaffold that can be modified to optimize pharmacological properties in drug discovery efforts.

Synthesis Methods

General Synthetic Approaches for Pyrrolopyrazines

The synthesis of pyrrolopyrazine derivatives, including Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate, can be accomplished through several established methodologies. One notable approach involves the Sonogashira coupling reaction using palladium catalysts, as documented in research by Bakherad et al. .

The general synthetic scheme involves:

  • Halogenated pyrazine precursors

  • Coupling reactions with appropriate alkyne derivatives

  • Cyclization reactions to form the fused pyrrole ring

  • Functional group modifications to introduce specific substituents

Biological Activities and Applications

Kinase Inhibition Properties

Pyrrolopyrazine derivatives have been investigated as inhibitors of various kinases, including:

  • Fibroblast growth factor receptors (FGFRs)

  • Cyclin-dependent kinases (CDKs)

  • JAK3 kinase

  • p38 MAP kinase

  • Glycogen synthase kinase-3 (GSK-3)

A study by researchers identified several potent FGFR kinase inhibitors based on the pyrrolopyrazine scaffold, demonstrating high selectivity and favorable metabolic properties. These findings highlight the potential of compounds like Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate in targeted cancer therapy approaches .

Structure-Activity Relationships

Key Structural Features Affecting Activity

Research on pyrrolopyrazine derivatives has revealed several structure-activity relationships that may be relevant to understanding the potential biological activities of Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate:

  • The presence of the bromine at position 2 may serve as a chemical handle for further modifications or contribute directly to binding interactions with biological targets.

  • The methyl group at position 6 can enhance lipophilicity and potentially influence membrane permeability.

  • The ethyl carboxylate group at position 7 may participate in hydrogen bonding interactions with target proteins.

  • The NH group at position 5 can serve as a hydrogen bond donor in interactions with biological targets .

Related Compounds and Derivatives

Structural Analogues

Several structurally related compounds have been identified and studied, including:

  • Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS: 1422772-79-9), which differs in the absence of the methyl group at position 6 and has a methyl ester instead of ethyl ester .

  • Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS: 1172943-37-1), which has a methyl ester instead of ethyl ester .

  • Ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate, which lacks the bromine substituent at position 2.

These structural analogues provide important opportunities for comparative studies to understand the impact of specific substituents on physical, chemical, and biological properties.

SupplierPurityAvailable QuantitiesAdditional Information
Bio-Connect/Key Organics>98%Research quantitiesFor research use only
Aladdin Scientific≥98%250 mgProfessional manufacturing and research laboratories use only
American Custom Chemicals95%100 mg, 1 gPricing varies by quantity
Various specialty chemical suppliers95+%250 mgFor pharmaceutical industry and research applications

Table 3: Commercial availability of Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Future Research Directions

Synthetic Methodology Development

The development of more efficient and versatile synthetic approaches to access Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate and its analogues remains an important area for future research. Innovations in this area could facilitate the preparation of diverse libraries of compounds for biological screening.

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